molecular formula C12H8ClNS2 B056363 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- CAS No. 116526-42-2

3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)-

Cat. No. B056363
CAS RN: 116526-42-2
M. Wt: 265.8 g/mol
InChI Key: PSQCZWWOKDAVQV-UHFFFAOYSA-N
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Description

3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TCMTC and is a member of the thiophene family. In

Mechanism of Action

The exact mechanism of action of 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- is not fully understood. However, studies suggest that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TCMTC may also exert its antimicrobial effects by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells. TCMTC has also been found to affect the bacterial cell membrane, leading to cell death. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- in lab experiments is its potential as a versatile tool for various applications. Its ability to inhibit the growth of cancer cells and bacteria, as well as its potential use as a fluorescent probe, makes it an attractive compound for scientific research. However, one limitation of using TCMTC is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are various future directions for the study of 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)-. One potential direction is the further investigation of its potential as an antitumor agent, with a focus on its mechanism of action and potential use in combination with other drugs. Additionally, the antimicrobial properties of TCMTC could be further studied to identify potential applications in the treatment of bacterial infections. Finally, the potential use of this compound as a fluorescent probe in biological systems could be explored further, with a focus on its sensitivity and specificity.

Synthesis Methods

The synthesis of 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- involves the reaction between 4-chloro-2-methylthiophenol and 3-cyanopyridine in the presence of a base. This reaction results in the formation of TCMTC as a yellow solid with a melting point of 98-100°C.

Scientific Research Applications

3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- has been found to have potential applications in various fields of scientific research. It has been studied as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. TCMTC has also been investigated for its antimicrobial properties, with promising results against various bacterial strains. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological systems.

properties

IUPAC Name

4-(4-chlorophenyl)-2-methylsulfanylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNS2/c1-15-12-10(6-14)11(7-16-12)8-2-4-9(13)5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQCZWWOKDAVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CS1)C2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073807
Record name 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116526-42-2
Record name 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116526422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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